3-Bromo-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
3-Bromo-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromine atom and a methyl group attached to the biphenyl structure, along with a carboxylic acid functional group. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of 3-methyl-[1,1’-biphenyl]-4-carboxylic acid using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce carboxylic acids, alcohols, or aldehydes.
Scientific Research Applications
3-Bromo-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving aromatic compounds.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with various molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and interactions. For example, the bromine atom can participate in electrophilic aromatic substitution reactions, while the carboxylic acid group can form hydrogen bonds and interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylbenzoic acid: Similar structure but lacks the biphenyl moiety.
3-Bromo-1,1’-biphenyl: Lacks the carboxylic acid group.
3-Methyl-[1,1’-biphenyl]-4-carboxylic acid: Lacks the bromine atom.
Uniqueness
3-Bromo-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid is unique due to the combination of its bromine atom, methyl group, and carboxylic acid functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-bromo-4-(3-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-9-3-2-4-10(7-9)11-5-6-12(14(16)17)13(15)8-11/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTERHWZJBNJNGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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